molecular formula C18H22N2O3S B2965313 3-(Cyclopentylthio)-6-(3,4,5-trimethoxyphenyl)pyridazine CAS No. 1206985-51-4

3-(Cyclopentylthio)-6-(3,4,5-trimethoxyphenyl)pyridazine

Cat. No.: B2965313
CAS No.: 1206985-51-4
M. Wt: 346.45
InChI Key: LGJSCICYXPYPGZ-UHFFFAOYSA-N
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Description

3-(Cyclopentylthio)-6-(3,4,5-trimethoxyphenyl)pyridazine is a synthetic pyridazine derivative designed for medicinal chemistry and drug discovery research. This compound features a 3,4,5-trimethoxyphenyl moiety, a pharmacophore known for its significance in bioactive molecule design. This specific substituent is frequently explored in the development of antitubulin agents, as it is a key structural component of combretastatin A-4 and its analogs, which are potent inhibitors of tubulin polymerization . The molecular scaffold is a pyridazine, a nitrogen-containing heterocycle that is increasingly investigated in pharmaceutical research for its potential as a core structure in biologically active compounds . The cyclopentylthio ether group at the 3-position provides a unique lipophilicity and steric profile, which can be critical for modulating the compound's affinity for biological targets, its metabolic stability, and its overall pharmacokinetic properties. Researchers may find this chemical particularly valuable as a building block for the synthesis of more complex polycyclic derivatives or as a candidate for high-throughput screening in oncology and neuroscience projects. Its mechanism of action is dependent on the specific biological context under investigation. This product is intended for research applications in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-cyclopentylsulfanyl-6-(3,4,5-trimethoxyphenyl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-21-15-10-12(11-16(22-2)18(15)23-3)14-8-9-17(20-19-14)24-13-6-4-5-7-13/h8-11,13H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGJSCICYXPYPGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(C=C2)SC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopentylthio)-6-(3,4,5-trimethoxyphenyl)pyridazine typically involves the following steps:

    Formation of the Pyridazine Core: The pyridazine core can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Cyclopentylthio Group: The cyclopentylthio group can be introduced via a nucleophilic substitution reaction using cyclopentylthiol and an appropriate leaving group on the pyridazine ring.

    Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be attached through a coupling reaction, such as a Suzuki or Heck reaction, using a trimethoxyphenylboronic acid or a trimethoxyphenyl halide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopentylthio)-6-(3,4,5-trimethoxyphenyl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted pyridazine derivatives.

Scientific Research Applications

3-(Cyclopentylthio)-6-(3,4,5-trimethoxyphenyl)pyridazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(Cyclopentylthio)-6-(3,4,5-trimethoxyphenyl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazine Derivatives with Trimethoxyphenyl Groups

F840-0408
  • Structure : 3-(3,4-dimethoxyphenyl)-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine .
  • Key Differences : Replaces the cyclopentylthio group with a sulfanyl-linked oxadiazole ring.
  • Activity : While specific data are unavailable, the oxadiazole moiety may enhance binding to enzymatic targets (e.g., kinases or tubulin) due to its electron-deficient nature.
Synthesized Pyridazine Derivatives ()
  • Structure: Compounds 7 and 10 derived from pyridazine and 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone .
  • Key Differences : Lack the cyclopentylthio group; instead, they feature alkyl or aryl ketone substituents.
  • The absence of sulfur-based substituents may reduce lipophilicity compared to the target compound.

Pyridine Derivatives with Trimethoxyphenyl Groups

Compound A (2-(3,4,5-Trimethoxyphenyl)-3-(3-Hydroxy-4-Methoxyphenyl)Pyridine)
  • Structure : Pyridine core with 3,4,5-trimethoxyphenyl and hydroxy-methoxyphenyl groups .
  • Activity: Exhibits cytotoxicity and apoptosis-inducing activity.
Compound B (2-(3-Hydroxy-4-Methoxyphenyl)-6-(3,4,5-Trimethoxyphenyl)Pyridine)
  • Activity: Inhibits cell survival comparably to combretastatin A-4, a known tubulin-binding agent . The pyridine scaffold likely facilitates planar stacking interactions with tubulin, a feature less pronounced in pyridazines due to their reduced aromaticity.

Non-Pyridazine Compounds with Trimethoxyphenyl Groups

Compound 8 (2-(3,4-Methylenedioxybenzylidene)-3-(3,4,5-Trimethoxyphenyl)Indanone)
  • Structure: Indanone core with trimethoxyphenyl and methylenedioxybenzylidene groups .
  • Activity: Potent tubulin polymerization inhibitor with acute oral safety up to 300 mg/kg in mice. The indanone core provides rigidity, contrasting with the pyridazine’s flexibility, which may influence binding kinetics.
Triazole Derivatives ()
  • Structure : 3-[2-(3,4,5-Trimethoxyphenyl)Ethyl]-6-(4-Chlorophenyl)-1,2,4-Triazolo[3,4-b]-1,3,4-Thiadiazine .
  • Activity : High analgesic activity, attributed to methoxy groups enhancing solubility and target engagement. The triazole-thiadiazine core differs significantly from pyridazine, suggesting divergent therapeutic applications.

Structure-Activity Relationship (SAR) Analysis

Structural Feature Impact on Bioactivity Example Compound
Pyridazine Core Moderate aromaticity; may reduce planar stacking vs. pyridines but improve metabolic stability. Target compound
3,4,5-Trimethoxyphenyl Enhances tubulin binding and antiproliferative activity; methoxy groups aid solubility. Compound 8 , Compound A
Cyclopentylthio Group Increases lipophilicity and membrane permeability; may reduce CYP-mediated metabolism. Target compound
Sulfanyl Linkers Introduces flexibility; potential for disulfide bond formation in vivo. F840-0408

Mechanistic and Pharmacokinetic Considerations

  • Anticancer Activity : The target compound’s trimethoxyphenyl group aligns with tubulin inhibitors like compound 8 , but its pyridazine core may favor alternative targets (e.g., kinases or DNA topoisomerases).
  • Pharmacokinetics : The cyclopentylthio group likely improves oral bioavailability compared to polar analogs (e.g., triazole derivatives in ) but may increase plasma protein binding .

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